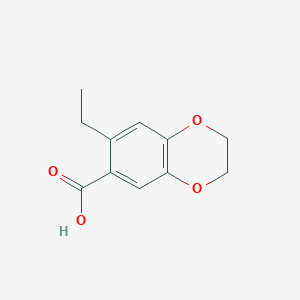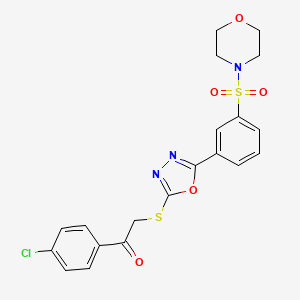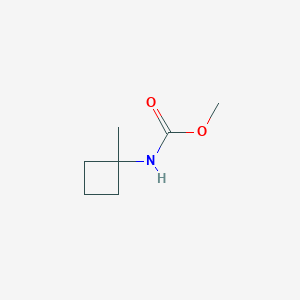![molecular formula C21H26N2O6S B2853718 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 1421451-88-8](/img/structure/B2853718.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This article will delve into the detailed aspects of its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
The synthetic route for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide involves several key steps:
Starting Materials: : The synthesis typically begins with benzo[d][1,3]dioxole and N,N-diethylsulfamoylbenzoyl chloride.
Reactions: : The first step involves the formation of a hydroxypropyl derivative from benzo[d][1,3]dioxole. This is followed by the reaction with N,N-diethylsulfamoylbenzoyl chloride under basic conditions to form the final product.
Conditions: : Typical reaction conditions include temperatures ranging from 25-50°C and reaction times of 12-24 hours.
Purification: : The product is usually purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory methods, optimizing reaction conditions for larger volumes, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated purification systems might be employed.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: : Can be reduced using agents such as sodium borohydride to produce alcohol derivatives.
Substitution: : Can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents include sulfuric acid, hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane or ethanol. Major products of these reactions vary but typically include hydroxylated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a starting material for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxole and sulfamoyl groups suggests potential interactions with biological pathways involving oxidative stress or enzyme inhibition. Further studies would be necessary to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological or chemical properties. Similar compounds include:
Benzo[d][1,3]dioxole derivatives with different substituents.
N,N-diethylsulfamoyl derivatives with varying aromatic rings.
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-3-23(4-2)30(26,27)17-8-5-15(6-9-17)21(25)22-12-11-18(24)16-7-10-19-20(13-16)29-14-28-19/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYMVWIPJBUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/new.no-structure.jpg)


![2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2853643.png)
![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)
![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid](/img/structure/B2853648.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2853651.png)


![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2853658.png)
